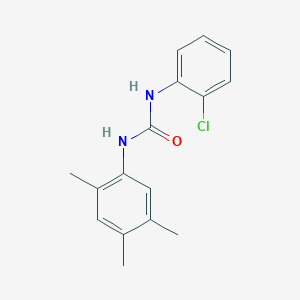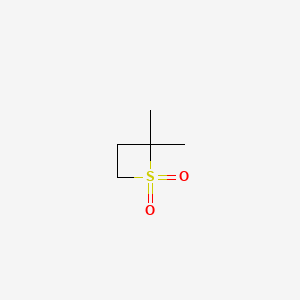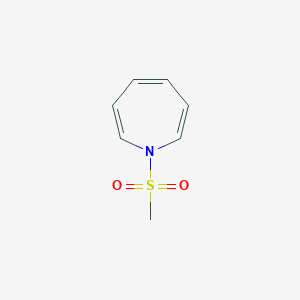
3-Tert-butyl-2-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by a five-membered cyclopentane ring substituted with a tert-butyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-methylcyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylcyclopentane with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The hydroxyl group can then be introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. standard organic synthesis techniques involving cyclization, methylation, and oxidation are employed on a larger scale with appropriate scaling of reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces halogenated cyclopentanes.
Applications De Recherche Scientifique
3-Tert-butyl-2-methylcyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and stereochemistry.
Biology: Investigating its effects on biological systems and potential as a bioactive molecule.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylcyclopentanol: Similar structure but lacks the tert-butyl group.
2-Methylcyclopentanol: Similar structure but with the methyl group at a different position.
tert-Butyl alcohol: Contains the tert-butyl group but lacks the cyclopentane ring.
Uniqueness
3-Tert-butyl-2-methylcyclopentan-1-ol is unique due to the combination of a cyclopentane ring with both tert-butyl and methyl substituents, providing distinct steric and electronic properties that influence its reactivity and applications.
Propriétés
Numéro CAS |
196206-36-7 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
3-tert-butyl-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7-8(10(2,3)4)5-6-9(7)11/h7-9,11H,5-6H2,1-4H3 |
Clé InChI |
IFZDUWHLKKRFFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC1O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
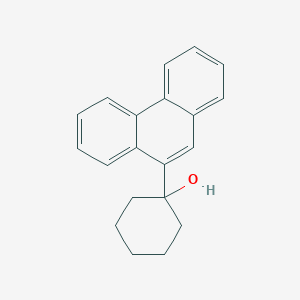
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
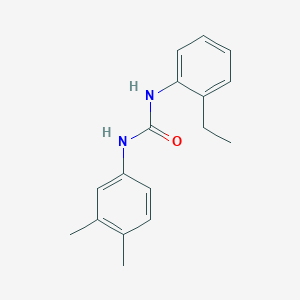

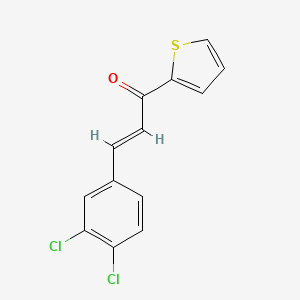
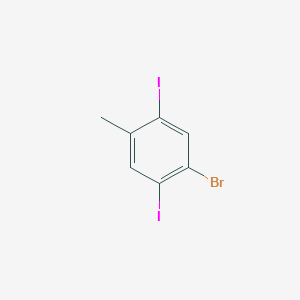
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
